molecular formula C40H48Cl2N2O6 B10859021 Dimethyltubocurarinium chloride CAS No. 33335-58-9

Dimethyltubocurarinium chloride

Cat. No.: B10859021
CAS No.: 33335-58-9
M. Wt: 723.7 g/mol
InChI Key: IRPSJVWFSWAZSZ-OIUSMDOTSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyltubocurarinium chloride is a useful research compound. Its molecular formula is C40H48Cl2N2O6 and its molecular weight is 723.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Dimethyltubocurarinium chloride, commonly known as metocurine, is a non-depolarizing neuromuscular blocking agent that is primarily used in clinical settings to facilitate muscle relaxation during surgical procedures. Understanding its biological activity is essential for optimizing its use and managing its effects on neuromuscular transmission.

  • Chemical Formula : C40_{40}H48_{48}N2_2O6_6
  • Molecular Weight : Approximately 652.82 g/mol
  • CAS Number : 6989-98-6

Dimethyltubocurarinium acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. It binds to both alpha and non-alpha subunits of the receptor, preventing acetylcholine from eliciting muscle contraction. This mechanism is critical for its application in anesthesia, as it allows for controlled muscle relaxation during surgical interventions .

Pharmacodynamics

The pharmacological profile of dimethyltubocurarinium includes:

  • Onset of Action : Rapid onset within minutes after intravenous administration.
  • Duration of Action : Moderate duration, typically lasting 20 to 40 minutes, depending on the dose and individual patient factors.
  • Reversal Agents : Neuromuscular blockade can be reversed with acetylcholinesterase inhibitors like neostigmine, which increase acetylcholine availability at the neuromuscular junction .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that metocurine effectively inhibits muscle-type nAChRs in transfected cell lines, showing a competitive inhibition profile with an IC50_{50} value of approximately 59.5 nM when tested alongside (+)-tubocurarine .
  • Clinical Trials :
    • In a trial involving thirty patients undergoing surgery, metocurine was administered based on body weight, followed by monitoring of neuromuscular function electromyographically. The study highlighted variability in response to dosing and the effectiveness of neostigmine in reversing neuromuscular blockade .
  • Pharmacokinetics :
    • Research indicates that metocurine's pharmacokinetics can be influenced by factors such as age, body mass index, and concurrent medications (e.g., anticonvulsants), which may lead to resistance against its effects .

Comparative Biological Activity

The following table summarizes the comparative IC50_{50} values of dimethyltubocurarinium against other neuromuscular blockers:

AntagonistIC50_{50} (nM)Binding Site Affinity
Dimethyltubocurarine59.5High affinity for α-ε interface
(+)-Tubocurarine30.5High affinity for α-δ interface
Cisatracurium61.4Moderate affinity
Pancuronium43.8Moderate affinity
Vecuronium50Moderate affinity

This data illustrates the relative potency and selectivity of dimethyltubocurarinium compared to other common neuromuscular blockers, reinforcing its role in clinical practice .

Properties

CAS No.

33335-58-9

Molecular Formula

C40H48Cl2N2O6

Molecular Weight

723.7 g/mol

IUPAC Name

(1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;dichloride

InChI

InChI=1S/C40H48N2O6.2ClH/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36;;/h9-14,21-24,31-32H,15-20H2,1-8H3;2*1H/q+2;;/p-2/t31-,32+;;/m0../s1

InChI Key

IRPSJVWFSWAZSZ-OIUSMDOTSA-L

Isomeric SMILES

C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[Cl-].[Cl-]

Canonical SMILES

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[Cl-].[Cl-]

Related CAS

5152-30-7 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.